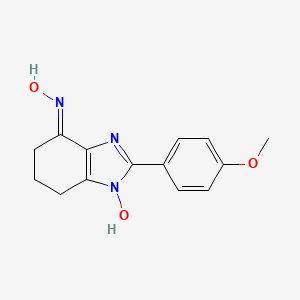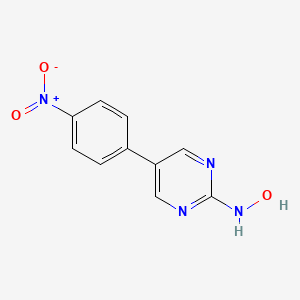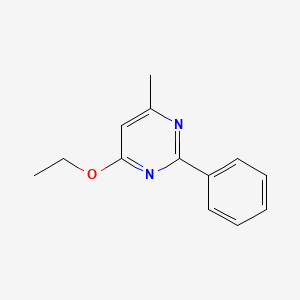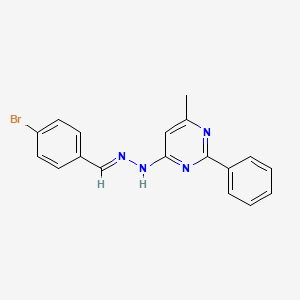
4,6-diphenyl-2-propoxypyrimidine
Vue d'ensemble
Description
4,6-Diphenyl-2-propoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two phenyl groups at positions 4 and 6, and a propoxy group at position 2 of the pyrimidine ring
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4,6-diphenyl-2-propoxypyrimidine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .
Mode of Action
This compound interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The compound’s interaction with AURKA results in reduced phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The result of this compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-2-propoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli-like reaction, which involves the condensation of an aromatic aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups at positions 4 and 6 can be introduced through a Suzuki-Miyaura coupling reaction.
Attachment of the Propoxy Group: The propoxy group at position 2 can be introduced through an alkylation reaction using propyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-2-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
4,6-Diphenyl-2-propoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the interactions between pyrimidine derivatives and biological macromolecules such as DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenyl-2-aminopyrimidine: Similar structure but with an amino group at position 2 instead of a propoxy group.
4,6-Diphenyl-2-methylpyrimidine: Similar structure but with a methyl group at position 2.
Uniqueness
4,6-Diphenyl-2-propoxypyrimidine is unique due to the presence of the propoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Propriétés
IUPAC Name |
4,6-diphenyl-2-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-13-22-19-20-17(15-9-5-3-6-10-15)14-18(21-19)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZFTYDZQPPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(4-bromophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine](/img/structure/B3843734.png)
![N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine](/img/structure/B3843741.png)
![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)
![5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3843772.png)

![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B3843789.png)



![6-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B3843810.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843819.png)
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843825.png)
